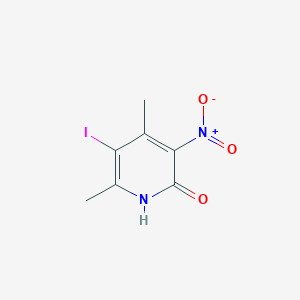
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of iodine, nitro, and methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the iodination of 4,6-dimethyl-3-nitropyridin-2(1H)-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired chemical properties.
化学反応の分析
Types of Reactions
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used. The reactions are conducted under controlled conditions to prevent over-reduction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed. The reactions are performed under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Reduction Reactions: The major product is 4,6-dimethyl-3-aminopyridin-2(1H)-one.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of methyl groups.
科学的研究の応用
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-3-nitropyridin-2(1H)-one: Lacks the iodine substituent, leading to different reactivity and properties.
5-Bromo-4,6-dimethyl-3-nitropyridin-2(1H)-one: Contains a bromine atom instead of iodine, resulting in variations in chemical behavior.
5-Chloro-4,6-dimethyl-3-nitropyridin-2(1H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The iodine substituent enhances the compound’s reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H7IN2O3 |
|---|---|
分子量 |
294.05 g/mol |
IUPAC名 |
5-iodo-4,6-dimethyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7IN2O3/c1-3-5(8)4(2)9-7(11)6(3)10(12)13/h1-2H3,(H,9,11) |
InChIキー |
VBWQMVODFHKMDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=C1I)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





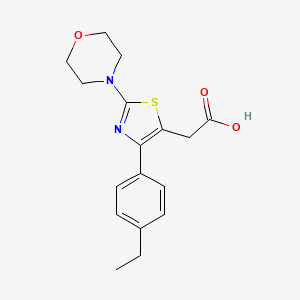
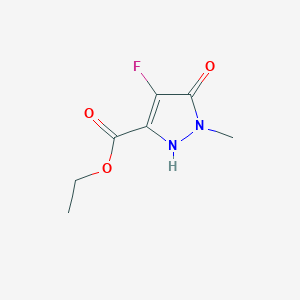
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)
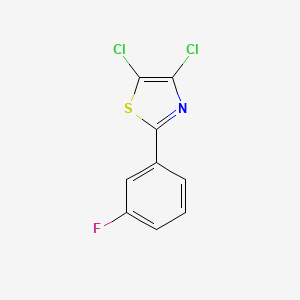




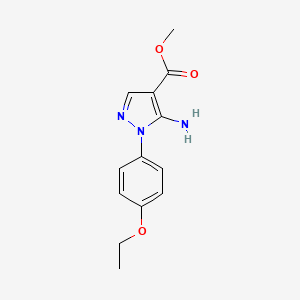
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

